N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a hydrazino group, and a methylbenzamide group. Its molecular formula is C18H19N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2-(4-Ethoxybenzylidene)hydrazino)carbonyl)phenyl)-4-methylbenzenesulfonamide
- N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Ethoxy-Ph)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
444601-40-5 |
---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-16-10-8-15(9-11-16)12-21-22-18(23)13-20-19(24)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+ |
InChI Key |
WYODJGLEKFKHTB-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.